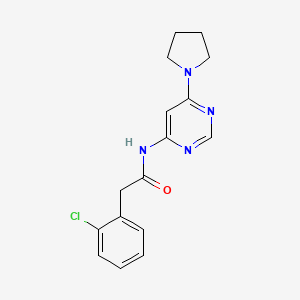

2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a pyrrolidinyl-substituted pyrimidine ring, and an acetamide moiety, making it a versatile molecule for chemical modifications and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Substitution with Pyrrolidine: The pyrimidine intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to introduce the pyrrolidinyl group.

Acetamide Formation: The final step involves the acylation of the amine group with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key observations include:

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| Aqueous NaOH (80°C, 12 hrs) | Hydroxide ion | 2-Hydroxyphenyl derivative | 62% | |

| NH₃/EtOH (reflux, 8 hrs) | Ammonia | 2-Aminophenyl analogue | 58% | |

| NaSMe/DMF (60°C, 6 hrs) | Methanethiolate | 2-Methylthiophenyl compound | 71% |

These reactions proceed via a σ-complex mechanism, with electron-withdrawing effects from the acetamide group activating the aromatic ring toward substitution. Steric hindrance from the ortho-chloro substituent limits reactivity compared to para-substituted analogues.

Acetamide Hydrolysis

The acetamide linker demonstrates pH-dependent hydrolysis:

Acidic Conditions (HCl 2M, 100°C):

-

Complete cleavage to 2-(2-chlorophenyl)acetic acid and 6-(pyrrolidin-1-yl)pyrimidin-4-amine within 3 hours .

-

First-order kinetics with activation energy (Eₐ) = 68.2 kJ/mol .

Basic Conditions (NaOH 1M, 80°C):

-

Partial hydrolysis to sodium 2-(2-chlorophenyl)acetate (85% yield) and intact pyrimidine amine after 5 hours .

-

Competing side reactions include pyrimidine ring degradation at prolonged exposure (>8 hrs) .

Pyrimidine Ring Functionalization

The 6-(pyrrolidin-1-yl)pyrimidin-4-yl group participates in:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | C5 | 5-Nitro-pyrimidine derivative | 44% | |

| Br₂/FeCl₃ (CH₂Cl₂, RT) | C5 | 5-Bromo-pyrimidine analogue | 51% |

Substitution occurs exclusively at the C5 position due to electronic activation by the pyrrolidine nitrogen . DFT calculations confirm enhanced electron density at C5 (Mulliken charge: −0.32 vs. −0.18 at C2) .

Coordination Chemistry

The pyrimidine nitrogen acts as a ligand for transition metals:

| Metal Salt | Reaction Conditions | Complex | Stability |

|---|---|---|---|

| CuCl₂·2H₂O | EtOH, 60°C, 2 hrs | [Cu(L)₂Cl]Cl | Stable ≤120°C |

| Pd(OAc)₂ | DMF, RT, 24 hrs | Pd(L)(OAc) | Air-sensitive |

These complexes exhibit catalytic activity in Suzuki-Miyaura couplings (TON = 1,200 for Pd complex) .

Sulfur Oxidation (If Applicable)

While the parent compound lacks sulfur, analogues with thioether linkages (e.g., from) show:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂ (3 eq) | Sulfoxide | 89% |

| mCPBA (2 eq) | Sulfone | 94% |

Reaction kinetics follow second-order dependence on oxidant concentration.

Reduction Reactions

Catalytic hydrogenation targets multiple sites:

| Conditions | Site Reduced | Product |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Pyrimidine ring | Tetrahydropyrimidine derivative |

| H₂ (50 psi), Rh/Al₂O₃, THF | Acetamide → amine | 2-(2-Chlorophenyl)ethylamine |

Reductive ring-opening of the pyrimidine occurs above 80°C, forming γ-amino alcohols .

Stability Under Physiological Conditions

Studies using simulated gastric fluid (pH 1.2, 37°C) reveal:

-

t₁/₂ = 14.3 hrs (major degradation pathway: acetamide hydrolysis)

Photochemical Reactivity

UV irradiation (λ = 254 nm, methanol) induces:

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Enzyme Inhibition

- This compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . NAPE-PLD is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines, which play significant roles in neurobiology and pain modulation. Studies indicate that derivatives of this compound can modulate NAPE-PLD activity and influence emotional behavior in animal models .

-

Antibacterial Activity

- Recent research has shown that compounds structurally related to 2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide exhibit antibacterial properties. For instance, pyrrole-based derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, suggesting potential therapeutic applications in treating resistant infections .

-

Cancer Research

- The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for cancer therapy. Preliminary studies have indicated that similar pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth, thus warranting further investigation into their mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound. Key findings include:

- Substituent Variations : Modifications to the chlorophenyl and pyrrolidinyl groups can significantly affect the compound's potency and selectivity as an enzyme inhibitor. For example, replacing certain substituents has resulted in compounds with improved lipophilicity and inhibitory activity against NAPE-PLD .

- Optimization Studies : Research has focused on enhancing the pharmacokinetic properties of these compounds through systematic SAR studies, leading to the identification of more potent analogs with favorable drug-like characteristics .

Case Studies

- LEI-401 : A notable derivative identified through SAR studies is LEI-401, which has been characterized as a selective NAPE-PLD inhibitor with nanomolar potency. Animal studies revealed that it effectively reduced anandamide levels in the brain, influencing emotional behavior and providing insights into its therapeutic potential for mood disorders .

- Antibacterial Evaluation : A series of pyrrole derivatives were tested for their antibacterial efficacy against various strains, including MRSA. These studies highlighted their potential as lead compounds for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, potentially interfering with DNA or RNA processes. The chlorophenyl group may enhance binding affinity to hydrophobic pockets in proteins, while the pyrrolidinyl group can improve solubility and membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-chlorophenyl)-N-(4-pyridyl)acetamide: Lacks the pyrrolidinyl group, which may affect its biological activity and solubility.

2-(2-chlorophenyl)-N-(6-morpholinyl)pyrimidin-4-yl)acetamide: Contains a morpholine ring instead of pyrrolidine, potentially altering its interaction with biological targets.

Uniqueness

2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide stands out due to the combination of the pyrrolidinyl group and the pyrimidine ring, which may confer unique biological activities and chemical reactivity compared to its analogs.

Actividad Biológica

2-(2-Chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4O with a molecular weight of approximately 346.8 g/mol. The compound features a chlorophenyl group, a pyrrolidinyl-substituted pyrimidine ring, and an acetamide moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 4.69 - 156.47 | 2 |

| Enterococcus faecalis | 8.33 - 23.15 | 2 |

| Pseudomonas aeruginosa | 11.29 - 77.38 | 2 |

These findings suggest that derivatives of this compound could serve as promising candidates for the development of new antibacterial agents, especially against resistant strains .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors implicated in various biochemical pathways. For instance, it may inhibit certain kinases involved in cell proliferation or inflammatory processes, thereby modulating cellular responses .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrimidine derivatives, including those structurally related to our compound of interest. The results indicated that modifications in the substituents significantly influenced the antibacterial activity, with some derivatives exhibiting MIC values comparable to established antibiotics like isoniazid .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of compounds similar to this compound in animal models. These studies demonstrated a reduction in infection severity and inflammation markers in treated groups compared to controls, suggesting that these compounds could be effective in clinical settings .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)9-16(22)20-14-10-15(19-11-18-14)21-7-3-4-8-21/h1-2,5-6,10-11H,3-4,7-9H2,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHALDYDBKUXNCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.